molecular formula C9H13NO2S B13313177 Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate

Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate

Cat. No.: B13313177
M. Wt: 199.27 g/mol
InChI Key: XYBONARLWNRZCA-ZETCQYMHSA-N
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Description

Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate is a compound that belongs to the class of amino acid derivatives It features a thiophene ring, which is a five-membered aromatic ring containing sulfur, attached to a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl 3-oxo-3-(thiophen-2-yl)propanoate with an appropriate amine under controlled conditions. The reaction typically requires a solvent such as ethanol and may involve heating under reflux to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of biocatalysts, such as whole cells of Rhodotorula glutinis, has also been explored for the enantioselective reduction of related compounds, providing a potential pathway for the production of enantiomerically pure this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanoate moiety can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiophene ring enhances its potential for electronic applications, while the amino group allows for diverse chemical modifications.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

ethyl (3S)-3-amino-3-thiophen-2-ylpropanoate

InChI

InChI=1S/C9H13NO2S/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7H,2,6,10H2,1H3/t7-/m0/s1

InChI Key

XYBONARLWNRZCA-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=CS1)N

Canonical SMILES

CCOC(=O)CC(C1=CC=CS1)N

Origin of Product

United States

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